molecular formula C12H15N B8310491 Benzenamine, 2-(cyclopentylidenemethyl)- CAS No. 1279722-89-2

Benzenamine, 2-(cyclopentylidenemethyl)-

Cat. No.: B8310491
CAS No.: 1279722-89-2
M. Wt: 173.25 g/mol
InChI Key: UPHKMWCESGUAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 2-(cyclopentylidenemethyl)- is an organic compound that features a cyclopentylidene group attached to a benzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(cyclopentylidenemethyl)- typically involves the reaction of cyclopentanone with benzenamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which proceeds through the formation of an intermediate imine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Benzenamine, 2-(cyclopentylidenemethyl)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(cyclopentylidenemethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzenamine derivatives .

Scientific Research Applications

Benzenamine, 2-(cyclopentylidenemethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Benzenamine, 2-(cyclopentylidenemethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenamine, 2-(cyclopentylidenemethyl)- include other benzenamine derivatives and cyclopentylidene-containing compounds. Examples include:

    Aniline: A simple benzenamine with a wide range of applications.

    Cyclopentylamine: A compound with a cyclopentyl group attached to an amine.

    N-Phenylcyclopentanamine: A compound structurally similar to Benzenamine, 2-(cyclopentylidenemethyl)- but with different substituents

Uniqueness

Benzenamine, 2-(cyclopentylidenemethyl)- is unique due to its specific combination of a cyclopentylidene group and a benzenamine structure.

Properties

CAS No.

1279722-89-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(cyclopentylidenemethyl)aniline

InChI

InChI=1S/C12H15N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h3-4,7-9H,1-2,5-6,13H2

InChI Key

UPHKMWCESGUAEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=CC=C2N)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the preparation of 1-(cyclopentylidenemethyl)-2-nitrobenzene, its isomer, 1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene, was also isolated and then converted to 2-[(cyclopent-1-enyl)methyl]aniline.
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1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene
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reactant
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2-[(cyclopent-1-enyl)methyl]aniline
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